molecular formula C18H12O3 B5690444 2-acetyl-3-phenylnaphthoquinone CAS No. 5307-69-7

2-acetyl-3-phenylnaphthoquinone

Cat. No. B5690444
CAS RN: 5307-69-7
M. Wt: 276.3 g/mol
InChI Key: OGVDJJZWFHWTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-3-phenylnaphthoquinone (APNQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of naphthoquinones, which are known for their diverse biological activities. APNQ has been studied for its potential use in cancer treatment, as well as its effects on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-acetyl-3-phenylnaphthoquinone is complex and involves multiple pathways. One of the main mechanisms is the generation of reactive oxygen species (ROS) in cells, which leads to oxidative stress and ultimately cell death. 2-acetyl-3-phenylnaphthoquinone has also been shown to inhibit the activity of various enzymes and proteins involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-acetyl-3-phenylnaphthoquinone has been studied for its effects on various biochemical and physiological processes. It has been found to have antioxidant activity, which can help protect cells from oxidative damage. 2-acetyl-3-phenylnaphthoquinone has also been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-acetyl-3-phenylnaphthoquinone is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, the compound's complex mechanism of action and potential toxicity at high doses can make it difficult to study in lab experiments.

Future Directions

There are several potential future directions for research on 2-acetyl-3-phenylnaphthoquinone. One area of interest is the development of new synthetic methods for producing the compound, which could improve its purity and yield. Another area of research is the investigation of 2-acetyl-3-phenylnaphthoquinone's effects on other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.

Synthesis Methods

2-acetyl-3-phenylnaphthoquinone can be synthesized through a multi-step process involving the condensation of 2-acetylnaphthalene with benzaldehyde, followed by oxidation and cyclization reactions. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

2-acetyl-3-phenylnaphthoquinone has been extensively studied for its potential anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspase enzymes. Additionally, 2-acetyl-3-phenylnaphthoquinone has been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways.

properties

IUPAC Name

2-acetyl-3-phenylnaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c1-11(19)15-16(12-7-3-2-4-8-12)18(21)14-10-6-5-9-13(14)17(15)20/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVDJJZWFHWTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967576
Record name 2-Acetyl-3-phenylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-3-phenylnaphthalene-1,4-dione

CAS RN

5307-69-7
Record name 2-Acetyl-3-phenylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.